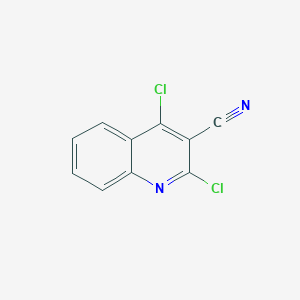

2,4-Dichloroquinoline-3-carbonitrile

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dichloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8(6)14-10(12)7(9)5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSSRDZZLIOHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382861 | |

| Record name | 2,4-dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69875-54-3 | |

| Record name | 2,4-dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2,4-Dichloroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of 2,4-dichloroquinoline-3-carbonitrile (CAS No: 69875-54-3). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the field of oncology. The guide summarizes available data on its chemical structure, properties, and reactivity, with a focus on its potential as a cytotoxic agent. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also draws comparisons with the closely related compound, 2,4-dichloroquinoline, to provide a broader context for its potential characteristics.

Chemical and Physical Properties

This compound is a synthetic organic compound with a molecular formula of C₁₀H₄Cl₂N₂ and a molecular weight of 223.06 g/mol .[1][2] It is classified as a quinoline derivative, characterized by a quinoline bicyclic structure substituted with two chlorine atoms at positions 2 and 4, and a nitrile group at position 3. Commercial sources typically offer this compound as a solid with a purity of 95% or greater.[1][3]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 69875-54-3 | [1][2] |

| Molecular Formula | C₁₀H₄Cl₂N₂ | [1][2] |

| Molecular Weight | 223.06 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Purity | ≥ 95% | [1][3] |

Spectral Data

Detailed experimental spectra (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not widely published. Researchers are advised to perform their own spectral analysis upon acquisition of the compound. For reference, the spectral data for the analogous 2,4-dichloroquinoline are available in public databases and can offer insights into the expected spectral regions for the quinoline core.

Reactivity and Synthesis

Chemical Reactivity

This compound is described as a nitrosourea compound that can be activated by a reducing agent.[1][2] This activation facilitates its reaction with amines to form the corresponding N,N'-dichloroquinoline derivatives.[1][2]

A key study by Mekheimer (1997) investigated the nucleophilic substitution reactions of this compound.[4] The research demonstrated that the compound reacts with various nucleophiles, leading to the synthesis of novel substituted quinolines. For instance, reaction with thiolate anions results in the formation of thio ethers, while reactions with amines and hydrazine lead to aminoquinolines and pyrazoloquinolines, respectively.[4] Nucleophilic substitution with the azide anion has also been reported, yielding azidoquinolines.[4] These reactions highlight the susceptibility of the chloro substituents to nucleophilic attack, a common feature of chloro-substituted nitrogen heterocycles.

Caption: Reactivity of this compound.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not fully detailed in the readily available literature, the work of Mekheimer (1997) implies its synthesis as a starting material for further reactions.[4] The synthesis of related 2-chloroquinoline-3-carbonitriles often involves the reaction of the corresponding 2-chloroquinoline-3-carbaldehyde with an ammonia source. A plausible synthetic route for this compound could involve the Vilsmeier-Haack reaction on an appropriate acetanilide precursor to form a 2-chloro-3-formylquinoline, followed by further chlorination and conversion of the aldehyde to a nitrile.

Caption: A potential synthetic pathway for the target compound.

Biological Activity and Applications in Drug Development

This compound has been identified as a compound with potential anticancer activity.[1][2] It is suggested to function by binding to DNA and inhibiting RNA synthesis, leading to the inhibition of cancer cell growth.[1][2] In vitro studies have demonstrated its effectiveness against leukemia cells.[1][2]

The precise molecular mechanisms and the specific signaling pathways affected by this compound have not been fully elucidated in the available literature. However, the broader class of quinoline derivatives has been extensively studied for their therapeutic potential, often targeting key cellular processes in cancer. For instance, other quinoline derivatives have been shown to induce apoptosis and autophagy in cancer cells through modulation of pathways such as the Akt/mTOR signaling cascade.

Caption: Proposed anticancer mechanism of the title compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound would be found in the full text of the Mekheimer (1997) paper in the journal Heterocyclic Communications. Based on the abstract, a general procedure for nucleophilic substitution would involve reacting this compound with the desired nucleophile in a suitable solvent, likely with heating. Purification would likely be achieved through standard techniques such as recrystallization or column chromatography.

General Protocol for Nucleophilic Substitution (Hypothetical, based on Mekheimer, 1997):

-

Dissolve this compound in an appropriate solvent (e.g., ethanol, DMF).

-

Add the nucleophile (e.g., an amine, thiol, or sodium azide) to the solution, often in a slight molar excess.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the crude product by filtration if it precipitates, or by extraction following the addition of water.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterize the purified product using spectroscopic methods (NMR, IR, MS) and elemental analysis.

Conclusion

This compound is a reactive intermediate with demonstrated potential as a precursor for the synthesis of various substituted quinolines and as a cytotoxic agent. While its basic chemical identity is established, there is a notable lack of comprehensive, publicly available data regarding its specific physical properties and detailed biological mechanisms. Further research is warranted to fully characterize this compound and to explore its potential in the development of novel anticancer therapeutics. This guide serves as a foundational document to aid in these future research endeavors.

References

An In-depth Technical Guide to 2,4-Dichloroquinoline-3-carbonitrile

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 2,4-Dichloroquinoline-3-carbonitrile, a compound of interest for researchers in medicinal chemistry and drug development.

Chemical Structure and IUPAC Name

This compound is a halogenated quinoline derivative. The quinoline core is substituted with two chlorine atoms at positions 2 and 4, and a nitrile group at position 3.

IUPAC Name: this compound

Canonical SMILES: C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl[1][2]

InChI Key: NYSSRDZZLIOHHI-UHFFFAOYSA-N

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 69875-54-3 | [1] |

| Molecular Formula | C₁₀H₄Cl₂N₂ | [1][3] |

| Molecular Weight | 223.06 g/mol | [1][3] |

| Purity | ≥95% | [3] |

| Physical Form | Solid | |

| Storage Temperature | Refrigerator | |

| Predicted XlogP | 3.5 | [2] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 222.98244 |

| [M+Na]⁺ | 244.96438 |

| [M-H]⁻ | 220.96788 |

| (Data from PubChemLite)[2] |

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of quinoline derivatives and the cyanation of aryl halides. This would likely involve a multi-step process:

-

Synthesis of a 2,4-dihydroxyquinoline-3-carbonitrile precursor: This could potentially be achieved through a condensation reaction involving an appropriately substituted aniline and a cyanoacetate derivative.

-

Chlorination: The dihydroxy intermediate would then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the target this compound. This is a common method for converting hydroxyquinolines to their chloro-derivatives.

Note: This proposed synthesis is based on general chemical principles and analogous reactions reported for similar compounds. The actual reaction conditions, yields, and purification methods would require experimental optimization.

In Vitro Cytotoxicity Assay against Leukemia Cell Lines

This compound has been reported to be effective against leukemia cells in vitro[1][3]. A standard method to evaluate the cytotoxic activity of a compound against leukemia cell lines (e.g., Jurkat, K562, or HL-60) is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of a human leukemia cell line.

Materials:

-

Human leukemia cell line (e.g., Jurkat)

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Leukemia cells are seeded into 96-well plates at a density of approximately 2×10⁶ cells/mL in a final volume of 100 µL of complete culture medium per well.[4]

-

Compound Preparation: A stock solution of this compound is prepared in DMSO. A series of dilutions are then made in the culture medium to achieve the desired final concentrations for treatment.

-

Cell Treatment: The cells are treated with various concentrations of the compound. A vehicle control (DMSO at the same percentage as the highest compound concentration, typically <0.1%) and a positive control (e.g., doxorubicin) are included.[4]

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.[4]

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.[4]

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding 180 µL of DMSO to each well after carefully removing the supernatant. The plate is then agitated on an orbital shaker for a few minutes to ensure complete dissolution.[4]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action

It has been proposed that this compound acts as an anticancer agent through a mechanism that involves activation and subsequent interaction with cellular macromolecules.[1][3]

The proposed pathway is as follows:

-

Activation: The compound is activated by a reducing agent, such as triethyl orthoformate.[1][3]

-

Intermediate Formation: The activated compound then reacts with an amine to form an N,N'-dichloroquinoline intermediate.[1][3]

-

Inhibition of Macromolecule Synthesis: This reactive intermediate is thought to exert its cytotoxic effects by binding to DNA and inhibiting RNA synthesis, thereby disrupting essential cellular processes and leading to cell death.[1][3]

Caption: Proposed activation and mechanism of action for this compound.

References

- 1. This compound | 69875-54-3 | UCA87554 [biosynth.com]

- 2. PubChemLite - this compound (C10H4Cl2N2) [pubchemlite.lcsb.uni.lu]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines : Oriental Journal of Chemistry [orientjchem.org]

A Comprehensive Technical Guide to the Biological Activities of Quinoline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a fused heterocyclic system composed of a benzene ring and a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of biological activities, making them privileged structures in the design of novel therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of quinoline-based compounds, focusing on their anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective properties. We present quantitative activity data in structured tables, detail the experimental protocols for key biological assays, and visualize complex mechanisms and workflows to offer a comprehensive resource for researchers in drug discovery and development.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, or 1-azanaphthalene, is a stable, weakly basic aromatic heterocycle.[4] Its unique electronic properties and the ability to form hydrogen bonds allow it to interact with a wide array of biological targets, including enzymes and receptors. The versatility of the quinoline ring system permits extensive functionalization at various positions, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of its derivatives. This adaptability has led to the development of numerous clinically significant drugs and a vast library of compounds with potent biological activities.[1]

Anticancer Activity

Quinoline derivatives represent a significant class of anticancer agents, with several compounds approved for clinical use and many more in development.[3][4] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis.[1][2]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are mediated through various mechanisms:

-

Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[1] A prominent example is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, which controls cell growth, proliferation, and survival.[5][6][7] Several FDA-approved drugs, such as Lenvatinib and Bosutinib, are quinoline-based kinase inhibitors.

-

Topoisomerase Inhibition: Topoisomerases are enzymes that manage DNA topology and are essential for replication and transcription.[4] Quinoline derivatives, such as the natural product Camptothecin and its analogs (Topotecan, Irinotecan), inhibit topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[2]

-

Tubulin Polymerization Inhibition: Microtubules are critical for cell division, and their disruption is a validated anticancer strategy. Certain quinoline derivatives interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][8]

-

DNA Intercalation and Apoptosis Induction: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting replication and transcription processes.[2] This can trigger apoptotic pathways, leading to programmed cell death.

Quantitative Anticancer Activity

The cytotoxic potential of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Chalcone (12e) | MGC-803 (Gastric) | 1.38 | [9] |

| Quinoline-Chalcone (12e) | HCT-116 (Colon) | 5.34 | [9] |

| Quinoline-Chalcone (12e) | MCF-7 (Breast) | 5.21 | [9] |

| 4-anilinoquinoline (4c) | K-562 (Leukemia) | 7.72 | [8] |

| 4-anilinoquinoline (4c) | HOP-92 (Lung) | 2.37 | [8] |

| 4-anilinoquinoline (4c) | SNB-75 (CNS) | 2.38 | [8] |

| 2,4-disubstituted quinoline | HL-60 (Leukemia) | 0.314 - 4.65 (µg/mL) | [2] |

| N-alkylated, 2-oxoquinoline | HEp-2 (Larynx) | 49.01 - 77.67 (%) | [2] |

| Phenylsulfonylurea deriv. (7) | HepG-2 (Liver) | 2.71 | [9] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Quinoline derivatives, including the well-known fluoroquinolone antibiotics, are a vital class of compounds with broad-spectrum antibacterial and antifungal activity.[10]

Mechanism of Antimicrobial Action

The primary mechanism for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Other quinoline derivatives exhibit antimicrobial effects by disrupting cell wall synthesis, inhibiting key enzymes like peptide deformylase, or compromising membrane integrity.[11]

Quantitative Antimicrobial Activity

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Table 2: Antimicrobial Activity (MIC) of Selected Quinoline Derivatives

| Compound Class/Name | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one (6c) | MRSA | 0.75 | [13] |

| Quinoline-2-one (6c) | VRE | 0.75 | [13] |

| Quinolone hybrid (5d) | MRSA | 4 | [11] |

| Quinolone hybrid (5d) | VRE | 16 | [11] |

| Quinoline-pyrido-thiazolo-pyrimidine | S. aureus | 1-5 (µmol/mL) | [14] |

| Quinolinium iodide salt | E. coli | 3.125 - 6.25 (nmol/mL) | [10] |

| Dihydrotriazine deriv. (93a-c) | S. aureus | 2 | [10] |

| Quinoline-based amide (3c) | S. aureus | 2.67 | [15] |

Antimalarial Activity

Quinine, an alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for malaria. Its quinoline core structure has served as the template for many synthetic antimalarial drugs, including chloroquine, amodiaquine, and mefloquine.[16][17] Despite the emergence of resistance, the quinoline scaffold remains central to antimalarial drug discovery.

Mechanism of Antimalarial Action

The primary mechanism of action for many 4-aminoquinolines like chloroquine involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystal, hemozoin. Quinoline drugs cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.

Quantitative Antimalarial Activity

Table 3: Antimalarial Activity (IC₅₀) of Selected Quinoline Derivatives against P. falciparum

| Compound Class/Name | P. falciparum Strain | IC₅₀ (nM) | Reference |

| 6-chloro-2-arylvinylquinoline (29) | Dd2 (CQ-resistant) | 4.8 | [18] |

| 6-chloro-2-arylvinylquinoline (29) | 3D7 (CQ-sensitive) | 8.7 | [18] |

| Mefloquine-Oxazolidine (MQ-14a) | W2 (CQ-resistant) | 2.5 - 3.0 | [18] |

| Quinolinyl-1,2-dihydropyridine | Lab Strain | 14 (µg/mL) | [17] |

| Quinoline-8-acrylate | 3D7 (CQ-sensitive) | Varies | [19] |

| 4-aminoquinoline-ferrocene | CQ-resistant strain | 130 | [18] |

Anti-inflammatory and Neuroprotective Activities

Anti-inflammatory Activity

Quinoline derivatives have demonstrated significant anti-inflammatory properties by modulating various inflammatory pathways.[20] They can inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines by targeting enzymes like cyclooxygenase (COX) and suppressing signaling pathways like NF-κB.

Neuroprotective Activity (Cholinesterase Inhibition)

In the context of neurodegenerative diseases like Alzheimer's, inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy.[21] Several quinoline derivatives have been developed as potent AChE inhibitors, aiming to restore cholinergic function in the brain.[22][23]

Table 4: Anti-inflammatory and Neuroprotective Activity of Selected Quinoline Derivatives

| Activity | Compound Class / Target | Metric | Value | Reference |

| Anti-inflammatory | Ellagic Acid (in vivo) | % Edema Inhibition | Dose-dependent | [20] |

| Neuroprotective | Quinolinone (QN8) / AChE | IC₅₀ | 0.29 µM | [22] |

| Neuroprotective | Tacrine Analog (6h) / AChE | IC₅₀ | 3.65 nM | [22] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible evaluation of biological activity. Below are methodologies for key assays cited in this guide.

Protocol: Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

-

Materials:

-

96-well flat-bottom sterile plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl)

-

Appropriate cell culture medium, serum, and antibiotics

-

Test compound and positive control (e.g., Doxorubicin)

-

Microplate reader (spectrophotometer)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test quinoline derivative. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include wells for vehicle control (medium with solvent) and untreated cells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol: MIC Determination by Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in vitro.[12][24][25]

-

Materials:

-

96-well sterile microtiter plates

-

Bacterial culture in log phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound and reference antibiotic

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Plate Preparation: Dispense 100 µL of broth into all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next across the plate, discarding the final 100 µL from the last dilution well. This creates a range of decreasing concentrations.

-

Inoculum Preparation: Standardize the bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that shows no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density (OD) with a plate reader.

-

Protocol: In Vitro Antimalarial SYBR Green I-based Assay

This fluorescence-based assay measures parasite DNA content as an indicator of parasite growth and its inhibition by test compounds.[26][27][28]

-

Materials:

-

96-well black, sterile microtiter plates

-

Synchronized P. falciparum culture (ring stage, ~0.5% parasitemia, 2% hematocrit)

-

Complete parasite culture medium (RPMI-1640, AlbuMAX, hypoxanthine)

-

Lysis buffer with SYBR Green I dye

-

Test compound and reference antimalarial (e.g., Chloroquine)

-

Fluorescence plate reader

-

-

Procedure:

-

Plate Preparation: Add serial dilutions of the test compounds to the wells of a 96-well plate.

-

Inoculation: Add 200 µL of the synchronized parasite culture to each well. Include drug-free wells as controls.

-

Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: After incubation, freeze the plate at -20°C to lyse the red blood cells. Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubation: Incubate in the dark at room temperature for 1 hour.

-

Fluorescence Reading: Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Determine the IC₅₀ value by plotting fluorescence intensity against drug concentration.

-

Protocol: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[29][30][31]

-

Materials:

-

Rats or mice

-

1% Carrageenan solution in saline

-

Test compound and reference drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

-

-

Procedure:

-

Animal Grouping: Divide animals into groups: control (vehicle), positive control (Indomethacin), and test groups (different doses of the quinoline compound).

-

Compound Administration: Administer the test compound and reference drug (e.g., orally or intraperitoneally) 30-60 minutes before inducing inflammation.

-

Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each animal.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

-

Conclusion

The quinoline nucleus is an exceptionally versatile and enduring scaffold in medicinal chemistry. Its derivatives have yielded a wide spectrum of biologically active compounds that address critical therapeutic needs, from infectious diseases to cancer and neurodegeneration. The continued exploration of structure-activity relationships, coupled with the elucidation of molecular mechanisms, will undoubtedly lead to the development of next-generation quinoline-based drugs with enhanced potency, selectivity, and safety profiles. This guide serves as a foundational resource for professionals dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.

References

- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 23. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

- 24. protocols.io [protocols.io]

- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 26. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. iddo.org [iddo.org]

- 28. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 29. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 30. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 31. inotiv.com [inotiv.com]

Unraveling the Anticancer Potential of Quinoline Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides a comprehensive overview of the anticancer mechanisms associated with quinoline-based compounds, specific experimental data and detailed mechanistic studies on 2,4-Dichloroquinoline-3-carbonitrile are not extensively available in the public scientific literature. The following information is based on the broader class of quinoline derivatives and should be interpreted as a general guide to their potential modes of action in cancer cells.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. In oncology, quinoline derivatives have emerged as a promising class of small molecules with potent antitumor effects. Their mechanisms of action are multifaceted, often involving the modulation of critical cellular processes that are dysregulated in cancer. This technical guide consolidates the current understanding of how quinoline compounds, as a class, exert their anticancer effects, providing insights into their molecular targets and the signaling pathways they influence.

Core Anticancer Mechanisms of Quinoline Derivatives

Research into various quinoline derivatives has revealed several primary mechanisms through which they combat cancer cells. These include the induction of programmed cell death (apoptosis), interference with cell cycle progression, and the instigation of DNA damage.

Induction of Apoptosis

A predominant mechanism of action for many quinoline-based anticancer agents is the induction of apoptosis, a form of programmed cell death that is essential for eliminating damaged or cancerous cells. This process is tightly regulated by a complex network of signaling proteins.

Signaling Pathway:

Quinoline derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. A common mechanism involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the balance between pro- and anti-apoptotic factors leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in cell death.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Certain quinoline derivatives have been found to interfere with the cell cycle machinery, leading to arrest at specific checkpoints, most commonly the G2/M phase. This prevents the cancer cells from dividing and proliferating.

Signaling Pathway:

The mechanism of cell cycle arrest often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. For instance, some quinoline compounds can upregulate CDK inhibitors like p21, which in turn inhibit the activity of CDK-cyclin complexes necessary for cell cycle progression.

DNA Damage and Repair Inhibition

Some quinoline compounds, particularly those with structural similarities to known DNA damaging agents, are proposed to exert their effects by causing DNA lesions. This can occur through direct interaction with DNA, such as intercalation, or indirectly through the generation of reactive oxygen species (ROS) that damage DNA. Furthermore, some derivatives may also inhibit DNA repair mechanisms, exacerbating the cytotoxic effects of the initial damage.

Workflow:

A typical experimental workflow to investigate DNA damage involves treating cancer cells with the compound, followed by assays to detect DNA strand breaks and the activation of DNA damage response pathways.

Quantitative Data on Quinoline Derivatives

Due to the lack of specific data for this compound, the following table presents a representative summary of IC50 values for various quinoline derivatives against different cancer cell lines, illustrating the range of potencies observed within this class of compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Anilinoquinoline-3-carbonitriles | EGFR-T790M Mutant Lung Cancer | 0.005 - 0.5 | Generic Data |

| 7-Chloroquinoline Derivatives | Breast Cancer (MDA-MB-231) | 1.99 - 4.9 | Generic Data |

| Dichloroquinoxaline Derivative (DCQ) | Adult T-cell Leukemia | Dose-dependent inhibition | Generic Data |

| Chloroquine | Ovarian Cancer | Synergistic with DNA repair inhibitors | Generic Data |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments used to elucidate the mechanisms of action of anticancer compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the quinoline derivative for 24, 48, or 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.

Methodology:

-

Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways of interest (e.g., apoptosis, cell cycle).

Methodology:

-

Protein Extraction: Treat cells with the compound, lyse them in RIPA buffer, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bcl-2, Bax, p21, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Quinoline derivatives represent a versatile and potent class of anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and inflict DNA damage highlights their therapeutic potential. While the specific mechanism of action for this compound remains to be fully elucidated through dedicated research, the general principles outlined in this guide provide a solid foundation for understanding how this and other related compounds may function at the molecular level in cancer cells. Further investigation into the specific targets and pathways affected by this compound is warranted to fully realize its potential in cancer therapy.

A Comprehensive Review of Classical and Modern Methods for the Synthesis of Quinoline Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with diverse biological activities. This technical guide provides an in-depth review of the core synthetic methodologies for constructing the quinoline ring system, with a focus on both classical name reactions and modern advancements. Detailed experimental protocols for key reactions are provided, alongside a quantitative comparison of their efficiencies. Furthermore, this guide delves into the molecular mechanisms of action for select quinoline derivatives, illustrating their interaction with crucial cellular signaling pathways.

Classical Synthesis of Quinolines: A Comparative Overview

Five classical methods have historically dominated the synthesis of quinoline and its derivatives: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses. These reactions, developed in the late 19th century, remain relevant today and provide a foundation for many modern synthetic strategies.

Skraup Synthesis

The Skraup synthesis is a vigorous reaction that produces quinoline from the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[1][2] The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline ring system.[2][3] Due to its exothermic nature, the reaction can be violent and often requires a moderator such as ferrous sulfate.[4]

Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[5][6] This method is catalyzed by Brønsted or Lewis acids.[5] For instance, 2-methylquinoline (quinaldine) can be synthesized from aniline and crotonaldehyde.

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a substituted quinoline.[7][8] The reaction forms an enamine intermediate which then undergoes cyclization.[7] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[9]

Conrad-Limpach-Knorr Synthesis

This synthesis provides a route to 4-hydroxyquinolines (4-quinolones) through the reaction of anilines with β-ketoesters.[9][10] The reaction conditions can be controlled to favor either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product).[11] The initial condensation is followed by a high-temperature cyclization.[10]

Friedländer Synthesis

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester, in the presence of an acid or base catalyst.[1][12] This reaction is widely used for the preparation of polysubstituted quinolines.[13]

Quantitative Comparison of Classical Synthesis Methods

The choice of synthetic route often depends on the desired substitution pattern, available starting materials, and required reaction conditions. The following tables provide a summary of quantitative data for specific examples of each classical synthesis, allowing for a direct comparison of their efficiencies.

| Skraup Synthesis | Reactants | Conditions | Yield | Reference |

| Quinoline | Aniline, Glycerol, Nitrobenzene, H₂SO₄ | Heating | Not specified | [1] |

| 6-Hydroxyquinoline | 4-Hydroxyaniline, Glycerol, H₂SO₄, Water | Microwave, 200°C, 15 min | 66% | [14] |

| Substituted Quinoline | Aniline derivative, Glycerol, H₂SO₄, Water | Microwave, 200°C, 15 min | 10-66% | [14] |

| Quinoline | Aniline, Glycerol, H₂SO₄, Ferrous sulfate | Heating | Not specified | [4] |

| Doebner-von Miller Reaction | Product | Reactants | Conditions | Yield | Reference |

| 2-Methylquinoline | Aniline, Acetaldehyde, HCl, ZnCl₂ | Heating | Not specified | [15] | |

| 2-Methylquinoline | Aniline, Crotonaldehyde | Acid catalyst | Not specified | [6] | |

| Substituted Quinolines | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst | Not specified | [5] |

| Combes Synthesis | Product | Reactants | Conditions | Yield | Reference |

| 2,4-Dimethylquinoline | Aniline, Acetylacetone | Acid catalyst, Heating | Not specified | [7] | |

| 2,4-Dimethyl-7-chloroquinoline | m-Chloroaniline, Acetylacetone | H₂SO₄ | Not specified | [7] | |

| Benzo[g]quinoline derivative | β-Naphthylamine, Acetylacetone | HF, 60°C | Not specified | [7] |

| Conrad-Limpach-Knorr Synthesis | Product | Reactants | Conditions | Yield | Reference |

| 4-Hydroxyquinoline | Aniline, β-Ketoester | High temperature (~250°C) | Up to 95% (with inert solvent) | [9] | |

| 4-Hydroxy-2-methyl-6-nitroquinoline | 4-Nitroaniline, Ethyl 3-ethoxybut-2-enoate | Various high-boiling solvents, Reflux | ~65% (with 2,6-di-tert-butylphenol) | [16] | |

| Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Aniline, Diethyl 1,3-acetonedicarboxylate | Methanol (reflux), then 1,2-dichlorobenzene (heating) | Not specified | [17] |

| Friedländer Synthesis | Product | Reactants | Conditions | Yield | Reference |

| 2-Phenylquinoline | 2-Aminobenzophenone, Acetophenone | Not specified | Not specified | [18] | |

| Substituted Quinolines | 2-Aminoaryl ketone, α-Methylene carbonyl compound | Fluorescein, White LED, EtOH, RT, 45 min | 96% | [19] | |

| Polysubstituted Quinolines | 2-Aminobenzophenone, Ketones | Choline chloride-zinc chloride DES | Excellent | [20] | |

| Substituted Quinolines | 2-Aminobenzaldehydes, Activated ketones | Fe/AcOH | High | [21] |

Detailed Experimental Protocols

To facilitate the practical application of these methods, detailed experimental procedures for the synthesis of representative quinoline derivatives are provided below.

Synthesis of Quinoline via Skraup Reaction

This protocol is adapted from historical accounts and should be performed with extreme caution due to the vigorous nature of the reaction.[1][4]

Materials:

-

Aniline

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous sulfate (optional, as a moderator)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a flask containing a mixture of aniline and glycerol while cooling in an ice bath.

-

Add nitrobenzene to the mixture. If using, add ferrous sulfate.

-

Heat the mixture cautiously. The reaction is exothermic and may become vigorous.

-

After the initial reaction subsides, continue heating to complete the reaction.

-

Cool the reaction mixture and pour it into a large volume of water.

-

Neutralize the excess acid with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

-

Isolate the crude quinoline by steam distillation.

-

Purify the quinoline by fractional distillation.

Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction

This procedure is a general representation of the Doebner-von Miller synthesis of 2-methylquinoline.[15]

Materials:

-

Aniline

-

Acetaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride

Procedure:

-

Prepare a solution of aniline hydrochloride by mixing aniline and concentrated hydrochloric acid.

-

To this solution, slowly add acetaldehyde while maintaining a low temperature.

-

Add zinc chloride to the reaction mixture.

-

Heat the mixture under reflux for several hours.

-

After cooling, make the solution alkaline with a base (e.g., calcium hydroxide).

-

Isolate the 2-methylquinoline by steam distillation.

-

Extract the distillate with an organic solvent (e.g., chloroform or ether).[15]

-

Dry the organic extract and remove the solvent to obtain the product. Further purification can be achieved by distillation.

Synthesis of 2,4-Dimethylquinoline via Combes Synthesis

This is a general procedure for the Combes synthesis.[7]

Materials:

-

Aniline

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (or another acid catalyst like polyphosphoric acid)

Procedure:

-

Mix aniline and acetylacetone in a reaction flask.

-

Slowly and carefully add the acid catalyst to the mixture with cooling.

-

Heat the reaction mixture to induce cyclization.

-

After the reaction is complete, cool the mixture and pour it onto ice.

-

Neutralize the solution with a base.

-

The precipitated product can be collected by filtration.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2,4-dimethylquinoline.

Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline via Conrad-Limpach Synthesis

This protocol is based on a study of solvents for the Conrad-Limpach reaction.[16]

Materials:

-

4-Nitroaniline

-

Ethyl 3-ethoxybut-2-enoate

-

2,6-di-tert-butylphenol (solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitroaniline and ethyl 3-ethoxybut-2-enoate in 2,6-di-tert-butylphenol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux.

-

After the reaction is complete (monitored by TLC), cool the mixture.

-

The product will precipitate upon cooling. Collect the solid by filtration.

-

Wash the solid with a suitable solvent (e.g., toluene or hexanes) to remove the high-boiling solvent.

-

Dry the product to obtain 4-hydroxy-2-methyl-6-nitroquinoline. The reported yield using this solvent is 65%.[16]

Synthesis of 2-Phenylquinoline via Friedländer Synthesis

This is a general procedure for the Friedländer synthesis.[18]

Materials:

-

2-Aminobenzophenone

-

Acetophenone

-

Acid or Base catalyst (e.g., acetic acid or sodium hydroxide)

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve 2-aminobenzophenone and acetophenone in a suitable solvent in a reaction flask.

-

Add the acid or base catalyst to the mixture.

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain 2-phenylquinoline.

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language, illustrate the stepwise mechanisms of the classical quinoline syntheses.

References

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. iipseries.org [iipseries.org]

- 3. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Quinoline Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its derivatives have been extensively explored and developed as therapeutic agents for a wide range of diseases. This technical guide provides an in-depth overview of the potential therapeutic applications of quinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Applications of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis.[1] Several quinoline-based drugs, such as bosutinib and cabozantinib, have been approved for the treatment of various cancers, underscoring the clinical relevance of this scaffold.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [3] |

| HCT-116 (Colon) | 5.34 | [3] | |

| MCF-7 (Breast) | 5.21 | [3] | |

| Quinoline-Chalcone Hybrid (5) | K562 (Leukemia) | nanomolar levels | [3] |

| Quinoline-based EGFR/HER-2 Inhibitor (5a) | EGFR | 0.071 | [4] |

| HER-2 | 0.031 | [4] | |

| Quinoline-based EGFR/HER-2 Inhibitor (Compound III) | EGFR | 0.071 | [5] |

| HER-2 | 0.031 | [5] | |

| Quinoline Hydrazide Derivative (51) | BCR-ABL T315I | 26.93 ± 2.8 µg/mL | [6] |

| Quinoline-based Dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [7] |

| Quinoline-based Dihydrazone (3c) | MCF-7 (Breast) | 7.05 | [7] |

Key Signaling Pathway in Quinoline-Based Cancer Therapy: EGFR/HER-2 Inhibition

Many potent anticancer quinoline derivatives function as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2][8] Overexpression or mutation of these receptor tyrosine kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Quinoline-based inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways.

Experimental Protocols: Anticancer Activity Assessment

This protocol describes a general method for synthesizing quinoline-chalcone derivatives, which have shown significant anticancer activity.[5][9]

-

Step 1: Synthesis of Chalcone Intermediate: To a solution of 4-aminoacetophenone and an appropriate aromatic aldehyde in ethanol, add a solution of sodium hydroxide. Stir the reaction mixture at room temperature for 30 minutes.

-

Step 2: Quenching and Isolation: Pour the reaction mixture into crushed ice. Filter the resulting precipitate and dry it under a vacuum to obtain the chalcone intermediate.

-

Step 3: Coupling with Quinoline Moiety: In a separate flask, dissolve the chalcone intermediate and 4-chloro-2-methylquinoline in ethanol. Add hydrochloric acid and reflux the mixture at 80°C.

-

Step 4: Product Isolation and Purification: After the reaction is complete (monitored by TLC), cool the mixture and isolate the crude product. Purify the product by recrystallization or column chromatography.

-

Step 5: Characterization: Confirm the structure of the final quinoline-chalcone derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Applications of Quinoline Derivatives

The quinoline ring is a key pharmacophore in many antimicrobial agents. The most well-known examples are the fluoroquinolone antibiotics (e.g., ciprofloxacin), which target bacterial DNA gyrase and topoisomerase IV. The versatility of the quinoline scaffold allows for the development of derivatives with a broad spectrum of activity against bacteria and fungi.[11]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Name | Microbial Strain | MIC (µg/mL) | Reference |

| Quinoline Derivative (4) | MRSA | 0.75 | [12] |

| VRE | 0.75 | [12] | |

| Quinoline Derivative (6) | C. difficile | 1.0 | [12] |

| Quinoline-Quinolone Hybrid (5d) | Gram-positive & Gram-negative strains | 0.125 - 8 | [11] |

| Quinoline Derivative (3c) | S. aureus | 2.67 | [13] |

| C. albicans | 5.6 | [13] | |

| Quinoline Derivative (11) | S. aureus | 6.25 | [10] |

| 2-Chloro-6-fluoroquinolin-3-yl Derivative (4a-l) | E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, A. clavatus | Exhibited greater activity than reference drugs | [14] |

Experimental Workflow: Antimicrobial Screening

The process of identifying and characterizing new antimicrobial quinoline derivatives typically follows a structured workflow, from synthesis to biological evaluation.

Experimental Protocols: Antimicrobial Activity Assessment

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

-

Serial Dilution: Perform a two-fold serial dilution of the quinoline derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Applications of Quinoline Derivatives

Quinoline derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory signaling pathways such as the NF-κB pathway.[15]

Key Signaling Pathway in Quinoline-Based Anti-inflammatory Therapy: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain quinoline derivatives can inhibit this pathway at various points.[16][17]

Experimental Protocols: Anti-inflammatory Activity Assessment

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[18][19]

-

Animal Grouping: Divide mice into control and treatment groups.

-

Compound Administration: Administer the quinoline derivative or a reference anti-inflammatory drug (e.g., diclofenac) to the treatment groups, typically via oral gavage or intraperitoneal injection. The control group receives the vehicle.

-

Induction of Edema: After a set period (e.g., 30-60 minutes), apply a fixed volume of xylene to the inner and outer surfaces of one ear of each mouse to induce inflammation.

-

Measurement of Edema: After a specified time (e.g., 1-2 hours), sacrifice the mice and punch out a standard-sized circular section from both the xylene-treated and untreated ears.

-

Data Analysis: Weigh the ear punches. The difference in weight between the treated and untreated ears is a measure of the edema. Calculate the percentage inhibition of edema for the treated groups compared to the control group.

This in vitro assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.[6][20]

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for a short period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess reagent. The reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

Absorbance Reading: Measure the absorbance at 540-550 nm.

-

Data Analysis: Quantify the amount of nitrite produced using a sodium nitrite standard curve and calculate the percentage inhibition of NO production by the quinoline derivative.

Neuroprotective Applications of Quinoline Derivatives

Quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to their antioxidant properties, ability to chelate metal ions, and inhibition of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[21][22]

Quantitative Neuroprotective Activity Data

The following table highlights the inhibitory activity of selected quinoline derivatives against enzymes relevant to neurodegenerative diseases.

| Compound ID/Name | Target | IC50 (µM) | Reference |

| Quinoline-O-carbamate (3f) | eeAChE | 1.3 | [22] |

| eqBuChE | 0.81 | [22] | |

| Quinoline-O-carbamate (3d) | eqBuChE | 0.87 | [22] |

| Quinoline-O-carbamate (3k) | eeAChE | 10.3 | [22] |

| Quinoline-O-carbamate (3m) | eeAChE | 6.5 | [22] |

| PDE5 Inhibitor (7a) | PDE5 | 0.00027 | [7] |

Experimental Protocols: Neuroprotective Activity Assessment

This assay is commonly used to screen for AChE inhibitors.

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the quinoline derivative in a suitable buffer.

-

Enzyme Reaction: In a 96-well plate, mix the buffer, quinoline derivative, and AChE enzyme solution. Incubate for a short period.

-

Substrate Addition: Add the substrate (acetylthiocholine iodide) to initiate the reaction. AChE hydrolyzes the substrate to thiocholine.

-

Color Development: Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

-

Kinetic Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition by the quinoline derivative. Calculate the IC50 value.

Conclusion

The quinoline scaffold remains a highly privileged structure in the design and development of new therapeutic agents. The diverse biological activities of its derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, highlight the immense potential for future drug discovery. This technical guide has provided a comprehensive, albeit not exhaustive, overview of the current state of research, with a focus on quantitative data, experimental methodologies, and key signaling pathways. It is anticipated that this information will serve as a valuable resource for scientists and researchers dedicated to advancing the therapeutic applications of quinoline derivatives. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation into novel mechanisms of action will undoubtedly lead to the development of next-generation quinoline-based drugs with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]

- 7. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]

- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]

- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Xylene induced ear edema: Significance and symbolism [wisdomlib.org]

- 16. mesoscale.com [mesoscale.com]

- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antilipoxygenase and Anti-Inflammatory Activities of Streblus asper Leaf Extract on Xylene-Induced Ear Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dichloroquinoline-3-carbonitrile: Safety, Handling, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and handling information for 2,4-dichloroquinoline-3-carbonitrile. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who may be working with this compound or similar chemical entities. This document compiles and presents key data on its hazards, safe handling procedures, and its context within anticancer research, including a plausible synthetic pathway and a generalized mechanism of action for quinoline derivatives.

Chemical and Physical Properties

This compound is a solid, polycyclic aromatic compound containing a quinoline core structure with two chlorine substituents and a nitrile group.[1]

| Property | Value | Source |

| CAS Number | 69875-54-3 | [1] |

| Molecular Formula | C₁₀H₄Cl₂N₂ | [1] |

| Molecular Weight | 223.06 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Safety and Hazard Information

The available safety data for this compound indicates that it is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.[1]

| Hazard Class | GHS Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

Precautionary Measures and First Aid

The following precautionary statements and first aid measures are recommended when handling this compound.[1]

| Precautionary Category | GHS Precautionary Statement |

| Prevention | P264: Wash skin thoroughly after handling. |

| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P313: Get medical advice/ attention. | |

| P337: If eye irritation persists: Get medical advice/ attention. |

In case of accidental exposure, the following first aid measures should be taken:

-

After inhalation: Move the person to fresh air.

-

After skin contact: Immediately wash with plenty of water.

-

After eye contact: Rinse out with plenty of water.

-

After swallowing: If conscious, make the victim drink water (two glasses at most). Consult a physician.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is in a refrigerator.[1]

Experimental Protocols: A Plausible Synthetic Approach

The synthesis of quinoline derivatives often involves the cyclization of anilines with a suitable three-carbon component. Subsequent chlorination can then be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Proposed Synthesis of this compound

This proposed two-step synthesis starts from a substituted aniline and malononitrile.

Step 1: Synthesis of 2-amino-4-hydroxyquinoline-3-carbonitrile

-

In a round-bottom flask, dissolve a substituted aniline (e.g., 2-aminoacetophenone) and malononitrile in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base, for example, piperidine or sodium ethoxide, to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry to yield 2-amino-4-hydroxyquinoline-3-carbonitrile.

Step 2: Chlorination to this compound

-

In a flask equipped with a reflux condenser and a gas trap, suspend the 2-amino-4-hydroxyquinoline-3-carbonitrile from Step 1 in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base, such as sodium carbonate or a dilute sodium hydroxide solution, until the product precipitates.

-

Collect the crude product by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.

References

2,4-Dichloroquinoline-3-carbonitrile: A Versatile Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction